Ethoduomeen is a chemical compound classified as a tertiary amine ethoxylate, primarily known for its applications as a surfactant, corrosion inhibitor, and emulsifying agent. Its chemical formula is , and it features a long hydrophobic alkyl chain, which enhances its surface-active properties. Ethoduomeen is commonly utilized in various industrial applications, particularly in the oil and gas sector, due to its ability to stabilize foams and emulsions under harsh conditions.
Ethoduomeen is synthesized through several methods:
Ethoduomeen has diverse applications across various industries:
Studies have shown that Ethoduomeen interacts favorably with other surfactants and additives in formulations. Its ability to stabilize foams under high temperature and pressure conditions has been highlighted in various research articles. For instance, it has been investigated alongside other amine-based surfactants for its performance in foamed acid stimulation processes, demonstrating enhanced stability compared to traditional surfactants under challenging conditions .
Several compounds share structural or functional similarities with Ethoduomeen. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Duomeen TTM | Tertiary Amine | Known for high thermal stability; used in oilfield applications. |
Ethoduomeen T/25 | Ethoxylated Amine | Exhibits lower toxicity; primarily used as a cleaning agent. |
Ethoduomeen OV 13.2 | Amine Ethoxylate | Derived from natural sources; used in personal care products. |
Ethoduomeen stands out due to its specific alkyl chain length and functional groups that optimize it for use as both a surfactant and corrosion inhibitor, particularly in demanding industrial environments.
Ethoduomeen represents a significant class of ethoxylated tallow diamine compounds that have gained prominence in various industrial applications [1] [2]. The chemical structure of Ethoduomeen derivatives typically consists of a tallow alkyl chain attached to a diaminopropane backbone with ethoxylated groups [3]. These compounds are characterized by their amphiphilic nature, containing both hydrophobic tallow chains and hydrophilic ethoxylated segments, which contributes to their surface-active properties [4].
The synthesis of Ethoduomeen derivatives primarily involves the ethoxylation of tallow alkyl diamine substrates [5]. This process utilizes tallow-derived amines as the starting material, which are predominantly obtained from animal fats, although vegetable-based alternatives are also available [6]. The tallow amines consist of a mixture of C12-C18 hydrocarbons, with the composition varying based on the source . The ethoxylation reaction introduces ethylene oxide units to the amine groups, resulting in the formation of tertiary amine ethoxylates with distinct physicochemical properties [8].
The ethoxylation of tallow alkyl diamine substrates typically follows a two-stage process [9]. In the first stage, the tertiary amine intermediate is prepared through the reaction of one mole of the selected alkyl amine with approximately two moles of alkylene oxide [10]. This reaction is conducted at temperatures ranging from 160-190°C and pressures between 40-90 psig (2.8-6.2 bar) [11]. The intermediate formed in this stage serves as the foundation for further ethoxylation in the subsequent stage [12].
Table 1 presents the physical and chemical properties of various Ethoduomeen derivatives, highlighting their distinct characteristics:
Ethoduomeen Type | CAS Number | Chemical Name | Physical State (25°C) | Density (g/cm³ at 20°C) | Viscosity (mPa·s at 20°C) | Flash Point (°C) | Boiling Point (°C) | pH | Color | HLB Value |
---|---|---|---|---|---|---|---|---|---|---|
T/13 | 61790-85-0 | Tris(2-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane | Liquid | 0.94 | 950 | >200 | >300 | 10 | Amber | 19 |
T/22 | 61790-85-0 | Ethoxylated tallow propylene diamine | Liquid | - | - | - | - | - | Amber | - |
T/25 | 61790-85-0 | Ethoxylated tallow diamine | Liquid | 1.03 | 360 | >200 | >300 | 9.5 | Amber | - |
The ethoxylation process for tallow alkyl diamine substrates involves several critical parameters that influence the quality and properties of the final product [13]. The reaction is highly exothermic, with heat release values typically ranging from -100 to -113 kJ/mol of ethylene oxide [14]. This exothermic nature necessitates careful control of the reaction conditions to prevent thermal runaway and ensure product quality [15].
One of the key challenges in the ethoxylation of tallow alkyl diamine substrates is managing the induction period, during which the reaction initiates slowly before accelerating [16]. This period can lead to the accumulation of unreacted ethylene oxide, potentially creating safety concerns in industrial settings [17]. To address this challenge, various techniques have been developed, including the use of starter compounds and catalyst activation systems [18].
The conventional ethoxylation process operates in a semi-batch mode, where the tallow alkyl diamine substrate and catalyst are pre-charged into the reactor, followed by the controlled addition of ethylene oxide [19]. The reaction temperature is typically maintained between 160-190°C, with pressure ranging from 40-90 psig [20]. Under these conditions, the ethoxylation proceeds with the sequential addition of ethylene oxide units to the amine groups, resulting in a distribution of ethoxylated products [21].
Advanced ethoxylation techniques have been developed to enhance the efficiency and control of the process [22]. These include two-stage processes that utilize specialized catalysts and operating conditions to achieve desired product distributions [23]. The advanced processes typically operate at temperatures between 140-200°C and lower pressures of 1-2 bar, offering improved control over the reaction kinetics and product properties [24].
The selection of appropriate catalytic systems plays a crucial role in the industrial-scale production of Ethoduomeen derivatives [25]. Various catalysts have been employed for the ethoxylation of tallow alkyl diamine substrates, each offering distinct advantages and influencing the reaction kinetics and product distribution [26].
Traditional ethoxylation processes predominantly utilize basic catalysts such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) [27]. These catalysts facilitate the formation of alkoxide intermediates that subsequently react with ethylene oxide in a nucleophilic addition mechanism [28]. The base-catalyzed ethoxylation process is generally preferred for its high reaction rate, minimal formation of undesired by-products, and lighter color of the resulting ethoxylated products [29].
However, a significant limitation of conventional basic catalysts is their tendency to produce a relatively flat distribution of ethoxylated products [30]. This distribution includes a higher concentration of undesired homologs that may be either too lipophilic or too hydrophilic for specific applications [31]. To address this limitation, alternative catalytic systems have been developed to achieve a more peaked distribution, with the highest concentration of homologs in the middle of the distribution range [32].
Table 2 outlines the key process parameters for conventional and advanced ethoxylation processes for tallow diamine substrates:
Process Parameter | Conventional Process | Advanced Process |
---|---|---|
Temperature Range (°C) | 160-190 | 140-200 |
Pressure (bar) | 40-90 psig (2.8-6.2) | 1-2 |
Catalyst Type | KOH/NaOH | Sr/Ba hydroxide, Hydrotalcite |
Catalyst Concentration (wt%) | 0.5-2.0 | 0.05-0.50 |
Reaction Mode | Semi-batch | Two-stage |
Typical EO/Substrate Ratio | 2-15 | 1-13 |
Heat of Reaction (kJ/mol EO) | -100 to -113 | -92 |
Maximum EO Accumulation (%) | <7 | <20 |
Induction Period Mitigation | Starter addition | Catalyst manifold activation |
Moisture Control (max %) | 0.1 | <0.1 |
Advanced catalytic systems for ethoxylation include strontium hydroxide, barium hydroxide, and hydrotalcite compounds [33]. These catalysts have demonstrated the ability to produce ethoxylated products with a more peaked distribution, characterized by a higher degree of peaking compared to conventional catalysts [34]. For instance, hydrotalcite compounds have shown a degree of peaking of 75.9, significantly higher than the 57.3 observed with potassium hydroxide [35].
The performance of various catalytic systems in industrial ethoxylation processes is presented in Table 3:
Catalyst System | Catalyst Type | Operating Temperature (°C) | Reaction Rate | Distribution Control | Degree of Peaking |
---|---|---|---|---|---|
Potassium Hydroxide (KOH) | Basic | 120-180 | High | Flat | 57.3 |
Sodium Hydroxide (NaOH) | Basic | 120-180 | High | Flat | 55-60 |
Strontium Hydroxide | Basic | 135-145 | High | Peaked | 71.9 |
Barium Hydroxide | Basic | 135-145 | High | Peaked | 71.9 |
Hydrotalcite Compounds | Basic | 135-145 | High | Peaked | 75.9 |
Magnesium Perchlorate | Acidic | 100-150 | Low | Narrow | - |
Tin Tetrachloride | Acidic | 100-150 | Low | Narrow | - |
Phosphotungstic Acid | Acidic | 120-160 | Moderate | Peaked | 65-70 |
Acidic catalysts, including Lewis acids such as boron trifluoride, have also been employed for ethoxylation reactions [36]. These catalysts follow a different reaction mechanism compared to basic catalysts, often resulting in a narrower distribution of ethoxylated products [37]. However, acidic catalysts typically exhibit lower reaction rates and may require more stringent control of reaction conditions [38].
Reaction optimization in the industrial-scale production of Ethoduomeen derivatives encompasses various aspects, including reactor design, process control, and safety considerations . The ethoxylation reaction is highly exothermic, necessitating efficient heat transfer systems to maintain temperature control [40]. Traditional reactor designs utilize circulation systems for mixing, but these may result in uneven distribution of ethylene oxide, particularly at higher feed rates [41].
Advanced reactor designs incorporate spray nozzle distribution systems that enhance the mixing of ethylene oxide with the reaction mixture, resulting in more uniform product quality [42]. The optimization of heat transfer coefficients through enhanced heat exchanger designs has also contributed to improved process efficiency and safety [43].
The control of ethylene oxide feed rate represents another critical aspect of reaction optimization. Conventional processes typically regulate the feed rate based on reactor pressure, which may lead to variations in reaction conditions due to differences in free volume between batches [44]. Flow-controlled systems with feedback mechanisms offer more precise control of ethylene oxide addition, enhancing process consistency and product quality [45].
Table 4 presents industrial production optimization parameters for Ethoduomeen manufacturing:
Optimization Factor | Current Practice | Optimized Approach | Productivity Improvement (%) |
---|---|---|---|
Reactor Pressure Rating | 8-10 bar | 12-15 bar | 50 |
Heat Transfer Coefficient | Standard circulation | Enhanced heat exchanger design | 20-30 |
Mixing Efficiency | Circulation pumps | Spray nozzle distribution | 15-25 |
EO Feed Rate Control | Pressure-regulated | Flow-controlled with feedback | 10-15 |
Temperature Control Precision | ±5°C | ±2°C | 5-10 |
Moisture Content Control | <1% | <0.1% | 8-12 |
Catalyst Activation System | Manual starter addition | Automated manifold activation | 25-35 |
Safety System Integration | Bursting discs + safety valves | High-integrity control system | 30-40 |
The optimization of catalyst activation systems has significantly enhanced the efficiency and safety of ethoxylation processes [46]. Traditional methods involve the manual addition of starter compounds to initiate the reaction, which may result in variability in reaction kinetics [47]. Advanced approaches utilize automated manifold activation systems that ensure consistent catalyst activation and reaction initiation, reducing the risk of ethylene oxide accumulation [48].
Safety considerations play a paramount role in the industrial-scale production of Ethoduomeen derivatives [49]. The ethoxylation reaction involves the use of ethylene oxide, which is both flammable and reactive [50]. Traditional safety systems incorporate bursting discs and safety valves to manage potential overpressure scenarios [51]. However, advanced approaches focus on inherently safer designs with high-integrity control systems that prevent the conditions leading to overpressure, eliminating the need for emergency relief systems.
The global market for tallow amine ethoxylates, including Ethoduomeen derivatives, was valued at approximately 603 million US dollars in 2024 and is projected to reach 801 million US dollars by 2031, growing at a compound annual growth rate of 4.1%. This growth reflects the increasing demand for these compounds across various industrial sectors, driving continued innovation in synthetic methodologies and process optimization.